地波龙 3-二甲基缩酮

描述

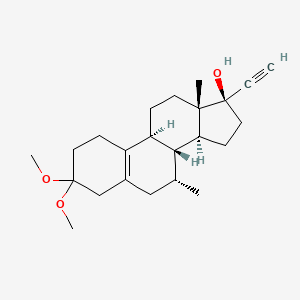

Tibolone 3-Dimethyl Ketal, also known as Tibolone 3-Dimethyl Ketal, is a useful research compound. Its molecular formula is C23H34O3 and its molecular weight is 358.522. The purity is usually 95%.

BenchChem offers high-quality Tibolone 3-Dimethyl Ketal suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tibolone 3-Dimethyl Ketal including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

地波龙中间体

地波龙 3-二甲基缩酮主要用作地波龙合成中的中间体 . 地波龙是一种合成的类固醇激素药物,其结合特征是非选择性的,主要作用于雌激素受体 .

绝经后症状治疗

地波龙,地波龙 3-二甲基缩酮的中间体,已被用于治疗绝经后症状近二十年 . 它有助于缓解潮热和盗汗等症状。

骨质疏松症预防

地波龙也用于预防绝经后骨质疏松症 . 研究表明它对骨骼具有抗吸收作用 .

心血管疾病治疗

地波龙在治疗心血管疾病方面的应用已得到研究,但结果尚无定论 .

药物发现

地波龙 3-二甲基缩酮用于科学研究中的药物发现. 它可以用来开发新药或提高现有药物的疗效和安全性。

药物合成

除了药物发现,地波龙 3-二甲基缩酮也用于药物合成. 它可以用来合成各种药物化合物。

材料科学

地波龙 3-二甲基缩酮在材料科学中有应用. 它可以用于开发具有所需性能的新材料。

作用机制

Target of Action

Tibolone 3-Dimethyl Ketal, an intermediate of Tibolone , primarily targets estrogen receptors (ER) , with a preference for ER alpha . It is a synthetic steroid hormone drug that possesses estrogenic, androgenic, and progestogenic properties .

Mode of Action

Upon ingestion, Tibolone is quickly converted into three major metabolites: 3 alpha- and 3 beta-hydroxy-tibolone , which have estrogenic effects, and the Delta(4)-isomer , which has progestogenic and androgenic effects . The specific tissue-selective effects of Tibolone occur due to the metabolism, regulation of enzymes, and receptor activation .

Biochemical Pathways

Tibolone and its metabolites interact with estrogen receptors in a tissue-specific manner. The estrogenic activity is present mostly in the brain, vagina, and bone, while the inactive forms predominate in the endometrium and breast . This selective tissue estrogenic activity regulator (STEAR) mechanism allows Tibolone to have beneficial effects on various tissues without stimulating the endometrium or breast .

Pharmacokinetics

Tibolone exhibits similar pharmacokinetics in early (age 45–55 years) and late (65–75 years) postmenopausal women . The apparent elimination half-life (T1⁄2) of 3α-HMN and 3β-HMN, the active metabolites of Tibolone, is approximately 1.5 hours . The maximum plasma concentrations (Cmax) were found to be 8.75±4.36 μg/L for 3α-HMN and 3.59±1.81 μg/L for 3β-HMN . The rate of absorption of Tibolone and the rates of absorption or formation of the 3α- and 3β-hydroxy tibolones were significantly higher after the 1.25 mg dose than after the 2.5 mg tablet .

Result of Action

Tibolone has been shown to have anti-resorptive effects on bone . It prevents bone loss and treats post-menopausal symptoms without stimulating the endometrial tissues, which may lead to malignancy . In the brain, Tibolone can improve mood and cognition, neuroinflammation, and reactive gliosis .

Action Environment

The action, efficacy, and stability of Tibolone 3-Dimethyl Ketal can be influenced by various environmental factors. For instance, it is recommended to avoid St. John’s Wort as it induces CYP3A4, increasing the metabolism of estrogens and progesterone and therefore reducing the efficacy of Tibolone . Furthermore, the safety data sheet suggests that the compound should be handled only in well-ventilated areas or outdoors . It is also advised to store the compound locked up .

生化分析

Biochemical Properties

Tibolone 3-Dimethyl Ketal is a Tibolone intermediate . Tibolone is a synthetic steroid hormone drug, which is mainly non-selective in its binding profile, acting as an agonist primarily at estrogen receptors (ER), with a preference for ER alpha .

Cellular Effects

Studies on Tibolone, the parent compound, suggest that it can improve mood and cognition, neuroinflammation, and reactive gliosis . Tibolone has also been shown to attenuate lipotoxic damage of palmitic acid in normal human astrocytes by reducing PI uptake, preventing cardiolipin loss, reducing fragmented/condensed nuclei, and attenuating the production of superoxide ions .

Molecular Mechanism

Tibolone, the parent compound, is rapidly converted into three major metabolites: 3 alpha- and 3 beta-hydroxy-tibolone, which have estrogenic effects, and the Delta(4)-isomer, which has both progestogenic and androgenic effects .

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of Tibolone 3-Dimethyl Ketal in laboratory settings. It is known that Tibolone 3-Dimethyl Ketal is a white crystalline powder that is stable in air .

Dosage Effects in Animal Models

The dosage effects of Tibolone 3-Dimethyl Ketal in animal models have not been extensively studied. Studies on Tibolone, the parent compound, have shown that it has anti-resorptive effects on bone .

Metabolic Pathways

Tibolone, the parent compound, is rapidly converted into three major metabolites: 3 alpha- and 3 beta-hydroxy-tibolone, which have estrogenic effects, and the Delta(4)-isomer, which has both progestogenic and androgenic effects .

Subcellular Localization

Tibolone, the parent compound, is known to bind to estrogen receptors, which are typically located in the cell nucleus .

生物活性

Tibolone 3-Dimethyl Ketal, a synthetic steroid, is primarily recognized for its role in hormone replacement therapy, particularly in postmenopausal women. Its biological activity stems from its metabolism into active metabolites that exhibit estrogenic, progestogenic, and androgenic properties. This article delves into the biological activity of Tibolone 3-Dimethyl Ketal, highlighting its pharmacological effects, clinical efficacy, and safety profile based on diverse research findings.

Chemical and Pharmacological Profile

Chemical Structure and Properties

- Molecular Formula : C23H34O3

- CAS Number : 71752566

- Bioavailability : Approximately 92%

- Protein Binding : 96.3% (primarily to albumin)

Tibolone is metabolized in the liver and intestines into several active metabolites, including 3α-hydroxytibolone and 3β-hydroxytibolone, which are responsible for its biological effects. The metabolism involves hydroxylation, isomerization, and conjugation processes .

Tibolone acts as a selective tissue estrogenic activity regulator (STEAR). Its metabolites bind to estrogen receptors (ER), particularly ERα, exhibiting tissue-selective estrogenic effects. This selectivity results in beneficial outcomes in bone density and vasomotor symptoms while minimizing risks associated with breast and endometrial stimulation .

Table 1: Metabolites of Tibolone and Their Activities

| Metabolite | Activity Type | Receptor Affinity |

|---|---|---|

| Tibolone | Prodrug | - |

| 3α-Hydroxytibolone | Estrogenic | ERα (weaker than estradiol) |

| 3β-Hydroxytibolone | Estrogenic | ERα (weaker than estradiol) |

| Delta4-Tibolone | Progestogenic | PR |

Clinical Efficacy

Tibolone has been extensively studied for its effectiveness in treating menopausal symptoms. A systematic review of randomized controlled trials (RCTs) involving nearly 20,000 women demonstrated significant improvements in vasomotor symptoms compared to placebo .

Table 2: Summary of Clinical Findings

| Outcome | Tibolone Group | Placebo Group | Odds Ratio (OR) |

|---|---|---|---|

| Vasomotor Symptoms | Reduced by ~35-45% | Baseline ~67% | OR 0.33 |

| Vertebral Fracture Risk | 70 cases per 1000 person-years | 126 cases per 1000 person-years | Relative Hazard 0.55 |

| Breast Cancer Incidence | Increased risk (OR 1.50) in women with history of breast cancer | - | - |

Safety Profile

While Tibolone is effective for managing menopausal symptoms and improving bone health, it has been associated with certain risks. Notably, studies indicate an increased risk of stroke and breast cancer in specific populations .

Case Studies

- The LIBERATE Study : This study reported an increased incidence of breast cancer among current users of hormone replacement therapy including Tibolone.

- Long-term Effects on Bone Health : In a study with a median follow-up of 34 months, Tibolone significantly reduced the risk of vertebral fractures compared to placebo .

属性

IUPAC Name |

(7R,8R,9S,13S,14S,17R)-17-ethynyl-3,3-dimethoxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O3/c1-6-22(24)11-9-19-20-15(2)13-16-14-23(25-4,26-5)12-8-17(16)18(20)7-10-21(19,22)3/h1,15,18-20,24H,7-14H2,2-5H3/t15-,18-,19+,20-,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UELCQPZSOLYWMG-LADQHVHVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(CCC(C2)(OC)OC)C3C1C4CCC(C4(CC3)C)(C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC2=C(CCC(C2)(OC)OC)[C@@H]3[C@@H]1[C@@H]4CC[C@]([C@]4(CC3)C)(C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40858481 | |

| Record name | (7R,8R,9S,13S,14S,17R)-17-ethynyl-3,3-dimethoxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105186-33-2 | |

| Record name | (7α,17α)-3,3-Dimethoxy-7-methyl-19-norpregn-5(10)-en-20-yn-17-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105186-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (7R,8R,9S,13S,14S,17R)-17-ethynyl-3,3-dimethoxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 19-Norpregn-5(10)-en-20-yn-17-ol, 3,3-dimethoxy-7-methyl-, (7α,17α) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.698 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。